![molecular formula C19H19NO2 B324162 cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime](/img/structure/B324162.png)
cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime: is an organic compound with the molecular formula C19H19NO2 and a molecular weight of 293.4 g/mol This compound features a biphenyl group linked to a cyclohexylideneamino moiety through an oxy-methanone bridge
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime typically involves the following steps:
Formation of Biphenyl Derivative: The biphenyl moiety can be synthesized through various methods such as the Wurtz–Fittig reaction, Ullmann reaction, or Suzuki–Miyaura coupling.
Introduction of Cyclohexylideneamino Group: The cyclohexylideneamino group can be introduced via a condensation reaction between cyclohexanone and an appropriate amine.
Formation of Oxy-Methanone Bridge: The final step involves the formation of the oxy-methanone bridge, which can be achieved through a Friedel–Crafts acylation reaction using suitable reagents and catalysts.
Industrial Production Methods: Industrial production of this compound may involve scalable synthetic routes such as continuous flow chemistry or batch processing, ensuring high yield and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime can undergo oxidation reactions, typically using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, or nucleophiles such as amines and thiols.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, anhydrous conditions.
Substitution: Halogens, alkyl halides, amines, thiols, appropriate solvents, and catalysts.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines .
Aplicaciones Científicas De Investigación
Chemistry: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime is used as a building block in organic synthesis, particularly in the development of novel compounds with potential biological activity .
Biology and Medicine: This compound has been investigated for its potential pharmacological properties, including anti-inflammatory, antimicrobial, and anticancer activities .
Industry: In the industrial sector, this compound is used in the production of advanced materials, such as liquid crystals and organic light-emitting diodes (OLEDs) .
Mecanismo De Acción
The mechanism of action of cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- Biphenyl-4-ylacetic acid
- Biphenyl-4-ylamine
- Biphenyl-4-ylmethanol
Comparison: cyclohexanone O-([1,1'-biphenyl]-4-ylcarbonyl)oxime is unique due to its specific structural features, such as the presence of the cyclohexylideneamino group and the oxy-methanone bridge. These features confer distinct chemical and biological properties compared to other biphenyl derivatives .
Propiedades
Fórmula molecular |
C19H19NO2 |
|---|---|
Peso molecular |
293.4 g/mol |
Nombre IUPAC |
(cyclohexylideneamino) 4-phenylbenzoate |
InChI |
InChI=1S/C19H19NO2/c21-19(22-20-18-9-5-2-6-10-18)17-13-11-16(12-14-17)15-7-3-1-4-8-15/h1,3-4,7-8,11-14H,2,5-6,9-10H2 |
Clave InChI |
RBYKKGREAWFLAZ-UHFFFAOYSA-N |
SMILES |
C1CCC(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
SMILES canónico |
C1CCC(=NOC(=O)C2=CC=C(C=C2)C3=CC=CC=C3)CC1 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


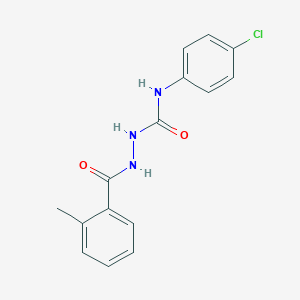
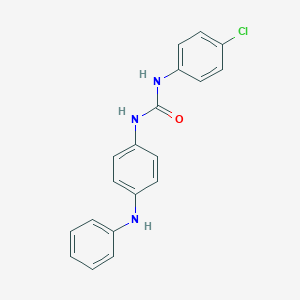
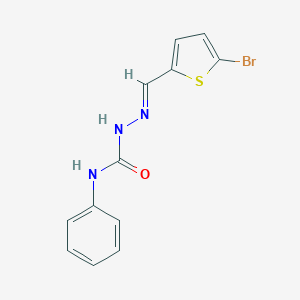
![N-[4-[(4-chlorophenyl)carbamoylamino]phenyl]-N-methylacetamide](/img/structure/B324085.png)
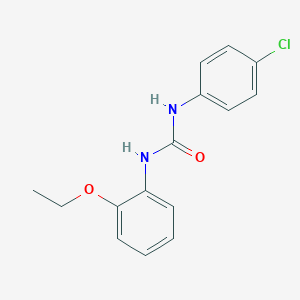
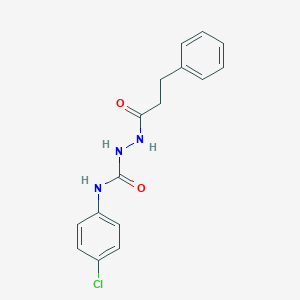
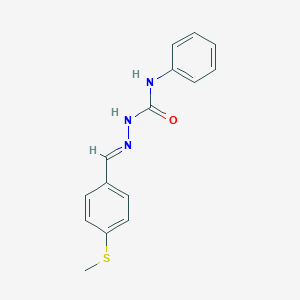
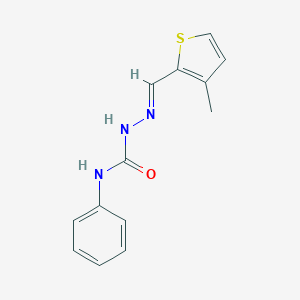

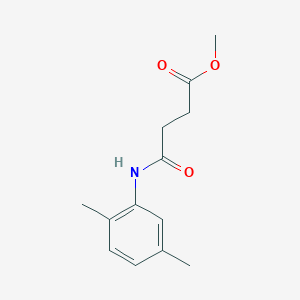
![2-[(3-Chloro-2-methylphenyl)hydrazono]-2-cyanoacetamide](/img/structure/B324102.png)
![2-([1,1'-biphenyl]-4-ylcarbonyl)-N-phenylhydrazinecarboxamide](/img/structure/B324103.png)
![Methyl 4-(benzyl{2-[benzyl(4-methoxy-4-oxobutanoyl)amino]ethyl}amino)-4-oxobutanoate](/img/structure/B324104.png)
![ethyl 2-{[(isobutyrylamino)carbothioyl]amino}-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate](/img/structure/B324105.png)
